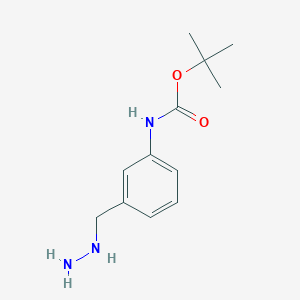
3-Tert-butoxycarbonylaminobenzylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydrazine derivative. One common method is the reaction of tert-butyl carbamate with 3-(hydrazinylmethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis and other organic reactions .
- Intermediate in the synthesis of various organic compounds .
Biology:
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require selective protection and deprotection of functional groups .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis. The molecular targets and pathways involved include the formation of stable carbamate linkages with amines, which can be selectively cleaved using acids or heat .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Benzyl carbamate: Another carbamate used for similar purposes but with different removal conditions.
Methyl carbamate: Used in various industrial applications and as a pesticide.
Uniqueness: tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate is unique due to the presence of the hydrazinylmethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound in organic synthesis and drug development .
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(7-10)8-14-13/h4-7,14H,8,13H2,1-3H3,(H,15,16) |
InChI Key |
DRAFVYACXNQDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















